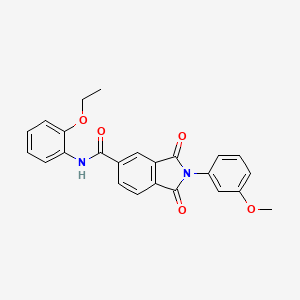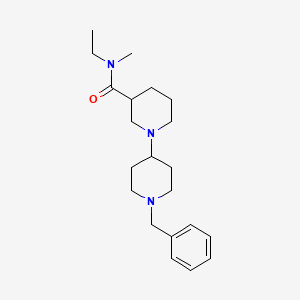
N-(2-ethoxyphenyl)-2-(3-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-2-(3-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide, also known as EMIC, is a novel synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. EMIC belongs to the class of isoindolinecarboxamide derivatives and has a chemical formula of C24H21NO6.
Mécanisme D'action
The exact mechanism of action of N-(2-ethoxyphenyl)-2-(3-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide is not fully understood. However, it has been suggested that N-(2-ethoxyphenyl)-2-(3-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-2-(3-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the replication of certain viruses, including hepatitis C virus and human immunodeficiency virus. Additionally, N-(2-ethoxyphenyl)-2-(3-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-ethoxyphenyl)-2-(3-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide in lab experiments is its high potency and selectivity towards cancer cells and viruses. However, the limitations of using N-(2-ethoxyphenyl)-2-(3-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide include its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions that can be explored in the research of N-(2-ethoxyphenyl)-2-(3-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide. One potential direction is the development of new analogs of N-(2-ethoxyphenyl)-2-(3-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide with improved solubility and bioavailability. Another direction is the investigation of N-(2-ethoxyphenyl)-2-(3-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide's potential use in combination with other anticancer agents to enhance their therapeutic effects. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-ethoxyphenyl)-2-(3-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide and its potential use in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-(2-ethoxyphenyl)-2-(3-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide involves the reaction of 2-ethoxybenzoic acid and 3-methoxybenzaldehyde in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then treated with ammonium hydroxide to yield N-(2-ethoxyphenyl)-2-(3-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide as a white crystalline solid.
Applications De Recherche Scientifique
N-(2-ethoxyphenyl)-2-(3-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anticancer, antiviral, and anti-inflammatory properties. N-(2-ethoxyphenyl)-2-(3-methoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide has also been investigated for its potential use as a diagnostic tool in the detection of cancer cells.
Propriétés
IUPAC Name |
N-(2-ethoxyphenyl)-2-(3-methoxyphenyl)-1,3-dioxoisoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5/c1-3-31-21-10-5-4-9-20(21)25-22(27)15-11-12-18-19(13-15)24(29)26(23(18)28)16-7-6-8-17(14-16)30-2/h4-14H,3H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUQTUHQDHERGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-N-{3-[(4-chlorophenyl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B6003376.png)
![N-methyl-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]butanamide](/img/structure/B6003382.png)
![N,N-dimethyl-5-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1-piperidinyl}methyl)-1,3-thiazol-2-amine](/img/structure/B6003385.png)
methanone](/img/structure/B6003390.png)
![2-methyl-6-{[2-(3-phenylpropyl)-4-morpholinyl]carbonyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6003394.png)

![5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6003405.png)
![N-{[1-(cyclohexylmethyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-(tetrahydro-2-furanylmethyl)ethanamine](/img/structure/B6003419.png)
![N-(3-ethoxypropyl)-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6003421.png)
![(3-methoxyphenyl)[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone](/img/structure/B6003432.png)
![1-[3-(acetylamino)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B6003434.png)
![4-chloro-1-ethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B6003441.png)

![1-(1-isopropyl-1H-pyrazol-4-yl)-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]methanamine](/img/structure/B6003459.png)